1,3-Isobenzofurandione, tetrahydromethyl-
Overview
Description
1,3-Isobenzofurandione, tetrahydromethyl- is a chemical compound that has been explored in various scientific contexts. Its unique structure and properties make it a subject of interest in materials science and organic chemistry.
Synthesis Analysis
- The synthesis of 1,3-Isobenzofurandione derivatives often involves reactions like Diels-Alder, where precursors like maleic anhydride react with other organic compounds (Ramirez et al., 1998).
- Another synthesis method involves the reaction of isothiocyanates with amines in solvents like tetrahydrofuran (Qiao et al., 2017).
Molecular Structure Analysis
- The molecular structure of 1,3-Isobenzofurandione derivatives like 5,6-dimethyl-3a,4,7,7a-tetrahydro-1,3-isobenzofurandione has been elucidated using techniques like X-ray crystallography, showing a boat conformation allowing a cis disposition of methyl groups (Ramirez et al., 1998).
Chemical Reactions and Properties
- 1,3-Isobenzofurandione compounds can participate in [4+2] cycloadditions, leading to the formation of tetracenes and pentacenes, indicating their versatility in forming larger polycyclic structures (Eda et al., 2015).
- These compounds can also undergo reactions like hydroarylation and oxidative coupling, which are crucial in synthesizing various heterocyclic compounds (Mukherjee et al., 2009).
Physical Properties Analysis
- The physical properties like melting points, crystal structures, and densities of these compounds have been characterized, contributing to a better understanding of their stability and applicability in various fields (Ramirez et al., 1998).
Chemical Properties Analysis
- The chemical properties, including reactivity with nucleophiles and participation in various synthetic pathways, have been a focus of research. These properties are essential for their potential use in pharmaceuticals and materials science (Qiao et al., 2017).
Scientific Research Applications
Application in Epoxy Molding Compounds : Cheng et al. (2014) explored the use of tetrahydromethyl-1,3-isobenzofurandione as a curing agent in transparent epoxy molding compounds (EMC) for integrated circuits (IC) packaging. Their study focused on the effect of different curing accelerators on the curing behavior of EMC, providing essential data for optimizing EMC recipes and IC packaging technologies (Cheng et al., 2014).
Crystallographic Studies : Ramirez et al. (1998) conducted a detailed crystallographic study of 5,6-dimethyl-3a,4,7,7a-tetrahydro-1,3-isobenzofurandione. This research contributes to the understanding of the molecular structure and conformation of such compounds, which is crucial for their application in various fields (Ramirez et al., 1998).
Intermediate in Drug Synthesis : Clark et al. (2004) described the preparation of tetrahydropyrimidine 2, a key intermediate for an αvβ3 integrin antagonist. This research highlights the importance of tetrahydromethyl-1,3-isobenzofurandione derivatives in pharmaceutical synthesis (Clark et al., 2004).
Functionalized Ionic Liquid Synthesis : Ruiz et al. (2015) developed a functionalized ionic liquid starting from 1-methylimidazole, demonstrating the versatile applications of tetrahydromethyl-1,3-isobenzofurandione derivatives in creating novel materials with unique properties (Ruiz et al., 2015).
Synthesis of Novel Compounds : Research by Teimouri et al. (2021) involved the synthesis of novel tetrahydrobenzofuran-chromone conjugates using a one-pot, three-component protocol, demonstrating the utility of tetrahydromethyl-1,3-isobenzofurandione derivatives in organic synthesis (Teimouri et al., 2021).
Polyimide Synthesis : Tjugito and Feld (1989) synthesized polyimides using 1,2-bis(4-aminophenoxy)propane and derivatives of tetrahydromethyl-1,3-isobenzofurandione. These materials are important for applications requiring high-performance polymers (Tjugito & Feld, 1989).
Synthesis of Tetrahydroindoles : Piras et al. (2008) reported an efficient synthesis method for tetrahydroindoles, showcasing another area of application for tetrahydromethyl-1,3-isobenzofurandione derivatives (Piras et al., 2008).
Safety And Hazards
Future Directions
While specific future directions for Tetrahydromethyl-1,3-isobenzofurandione were not found in the search results, it is known to be used in various applications such as the curing agents for epoxy resins, solvent-free paints, laminated boards, and epoxy adhesives . This suggests potential for continued use and research in these areas.
properties
IUPAC Name |
3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYDTBZMMPQJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC=C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860089 | |
Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.003 [mmHg] | |
Record name | Tetrahydromethylphthalic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7856 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,3-Isobenzofurandione, tetrahydromethyl- | |
CAS RN |
11070-44-3, 75910-60-0 | |
Record name | Tetrahydromethylphthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydromethylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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